molecular formula C9H5N2NaO2 B2573811 Sodium;1,6-naphthyridine-4-carboxylate CAS No. 2418674-83-4

Sodium;1,6-naphthyridine-4-carboxylate

Cat. No.: B2573811
CAS No.: 2418674-83-4
M. Wt: 196.141
InChI Key: PFOFYOOBBBZEEP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;1,6-naphthyridine-4-carboxylate is a compound with the molecular formula C9H5N2NaO2 and a molecular weight of 196.141. This compound is utilized in various fields of research and industry due to its unique chemical properties. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities .

Preparation Methods

The synthesis of Sodium;1,6-naphthyridine-4-carboxylate involves several steps. One common method includes the reaction of 1,6-naphthyridine with sodium hydroxide under controlled conditions to form the sodium salt of 1,6-naphthyridine-4-carboxylate . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Sodium;1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the carboxylate group is replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Sodium;1,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound has shown potential in biological studies, particularly in the development of anticancer and antimicrobial agents.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Sodium;1,6-naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives such as:

    1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.

    1,8-Naphthyridine: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

    1,4-Dihydro-1,6-naphthyridines: These compounds are also explored for their anticancer properties.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .

Properties

IUPAC Name

sodium;1,6-naphthyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.Na/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOFYOOBBBZEEP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.